molecular formula C8H10IN3 B15376326 N-(2-Iodophenyl)diazenyl-N-methyl-methanamine CAS No. 66974-58-1

N-(2-Iodophenyl)diazenyl-N-methyl-methanamine

Cat. No.: B15376326
CAS No.: 66974-58-1
M. Wt: 275.09 g/mol
InChI Key: VNMWUXQJDRUOFI-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)diazenyl-N-methyl-methanamine is an aryl iodine-containing compound featuring a diazenyl (-N=N-) group attached to a methyl-substituted amine.

Properties

CAS No.

66974-58-1

Molecular Formula

C8H10IN3

Molecular Weight

275.09 g/mol

IUPAC Name

N-[(2-iodophenyl)diazenyl]-N-methylmethanamine

InChI

InChI=1S/C8H10IN3/c1-12(2)11-10-8-6-4-3-5-7(8)9/h3-6H,1-2H3

InChI Key

VNMWUXQJDRUOFI-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=CC=CC=C1I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Amides (N-(2-Iodophenyl)acylamides)
  • Examples : N-(2-Iodophenyl)acetamide (5a), benzamide (5c), and furan-2-carboxamide (5b) .
  • Key Differences :
    • The diazenyl group in the target compound replaces the carbonyl group in amides, introducing a conjugated system that may enhance UV-Vis absorption or redox activity.
    • Amides exhibit higher stability due to resonance stabilization of the carbonyl group, whereas diazenyl compounds are prone to photolytic or thermal decomposition .
  • Synthesis: Amides are synthesized via reaction of 2-iodoaniline with acyl chlorides (e.g., 69–81% yields for 5a–5c) .
Sulfonamides (N-(2-Iodophenyl)methanesulfonamide)
  • Example : N-(2-Iodophenyl)methanesulfonamide (ChemSpider ID: 681946) .
  • Key Differences :
    • The sulfonyl group (-SO₂-) in sulfonamides confers strong electron-withdrawing effects and acidity to the NH proton (pKa ~10), whereas the diazenyl group may act as a weaker electron acceptor.
    • Sulfonamides are often used in medicinal chemistry; diazenyl derivatives may find niche roles in dye chemistry or catalysis .
Amines (e.g., (2-Iodo-4-nitrophenyl)methanamine)
  • Example : (2-Iodo-4-nitrophenyl)methanamine (CAS: 1261826-98-5) .
  • Key Differences :
    • Primary amines like this lack the diazenyl group, resulting in higher nucleophilicity and basicity.
    • The nitro group in this analog enhances electrophilicity, whereas the diazenyl group in the target compound may facilitate radical or coupling reactions .

Physicochemical Properties

Property N-(2-Iodophenyl)diazenyl-N-methyl-methanamine (Inferred) N-(2-Iodophenyl)acetamide (5a) N-(2-Iodophenyl)methanesulfonamide
Molecular Weight ~300–350 g/mol 275.11 g/mol 297.11 g/mol
Melting Point Likely <100°C (azo compounds often lower) 103–105°C Not reported
Solubility Moderate in polar aprotic solvents Soluble in THF, chloroform Soluble in DMSO, DMF
UV-Vis Absorption Strong (λmax ~400–500 nm due to N=N) Weak (λmax <300 nm) Weak (λmax <300 nm)
Reactivity in Cross-Coupling Reactions
  • The iodine substituent in 2-iodophenyl derivatives is highly reactive in Pd-catalyzed cross-coupling (e.g., Heck, Suzuki reactions) .
  • Comparison :
    • Amides (e.g., 5a–5c) participate in oxidative addition with Pd⁰ to form aryl-Pd intermediates .
    • The diazenyl group may stabilize Pd complexes via chelation, altering catalytic activity compared to simpler amides or sulfonamides.
Photochemical Behavior
  • Azo compounds (R-N=N-R') undergo cis-trans isomerization under UV light. The target compound’s diazenyl group may enable applications in photoresponsive materials or sensors, unlike amides or sulfonamides .
Stability
  • Sulfonamides and amides exhibit higher thermal stability. Diazene derivatives are sensitive to light and heat, requiring storage in dark, cool conditions .

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